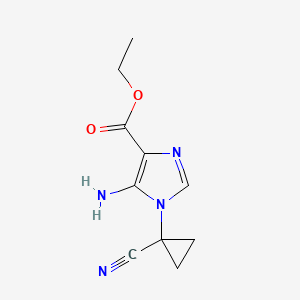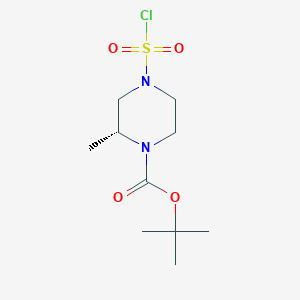
ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate, also known as 5-AIC, is an organic compound with the molecular formula C9H10N2O2. It is a derivative of imidazole and has a cyclopropyl group attached to the nitrogen atom of the imidazole ring. 5-AIC is a versatile building block in organic synthesis and has been used in a variety of applications in research and industry.
Mecanismo De Acción
The mechanism of action of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is not fully understood. However, it is believed that the cyclopropyl group attached to the nitrogen atom of the imidazole ring can interact with the enzyme active site and modulate its activity. This interaction can lead to the formation of an intermediate complex, which can then be converted into the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate are not well-understood. However, it has been shown to have some anti-inflammatory and anti-cancer properties. In addition, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility in organic synthesis. However, there are some limitations to its use, such as its instability in aqueous solutions, its potential to form undesired byproducts, and its potential to interfere with other reactions.
Direcciones Futuras
Future research into ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate could focus on its potential applications in drug discovery, its potential as a building block for the synthesis of complex molecules, its potential for use in biocatalysis, and its potential for use in materials science. In addition, further research could focus on the mechanism of action of ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate and its biochemical and physiological effects.
Métodos De Síntesis
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can be synthesized through a two-step process. The first step involves the reaction of the cyclopropyl cyanide with ethyl imidazole-4-carboxylate in an aqueous solution of sodium hydroxide. This reaction forms the intermediate, ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate, which is then isolated and purified. The second step involves the reaction of the intermediate with an aqueous solution of sodium hydroxide to form the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has been used in a variety of research applications, including the synthesis of biologically active compounds, the preparation of catalysts for organic transformations, and the study of enzyme-catalyzed reactions. It has also been used as a building block for the synthesis of pharmaceuticals, such as anti-cancer drugs, and for the preparation of materials for magnetic resonance imaging (MRI).
Propiedades
IUPAC Name |
ethyl 5-amino-1-(1-cyanocyclopropyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-9(15)7-8(12)14(6-13-7)10(5-11)3-4-10/h6H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFQWSXPBLMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2(CC2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)
![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)